molecular formula C10H5FO4 B1443769 7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid CAS No. 1353870-09-3

7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid

Cat. No.: B1443769
CAS No.: 1353870-09-3
M. Wt: 208.14 g/mol
InChI Key: SQXKJLLEPSNOPL-UHFFFAOYSA-N
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Description

7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid (CAS 1353870-09-3) is a fluorinated derivative of coumarin-3-carboxylic acid with a molecular formula of C 10 H 5 FO 4 and a molecular weight of 208.14 g/mol . Its structure features a fluorine atom at the 7-position of the chromene ring, which significantly influences its electronic properties and enhances its photostability, making it a valuable scaffold for developing advanced fluorescent dyes and chemosensors . The compound's carboxylic acid group at the 3-position provides a versatile handle for further synthetic modification, enabling its conversion into various amides and esters . This compound serves as a key synthetic intermediate in medicinal chemistry and drug discovery. Similar coumarin-3-carboxylic acid derivatives are routinely used to create complex molecules for biological evaluation, such as coumarin analogs appended with quinoline and thiazole rings that have demonstrated potent antiproliferative activity in scientific studies . Furthermore, ester derivatives of coumarin-3-carboxylic acid are widely utilized in materials science, for instance, as pH-sensitive fluorophores in polymers to visualize material damage or as building blocks for organic light-emitting diodes (OLEDs) . Researchers can employ this building block to develop novel small-molecule fluorescent chemosensors for applications in molecular recognition, bioorganic chemistry, and analytical chemistry . Please Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

7-fluoro-2-oxochromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5FO4/c11-6-2-1-5-3-7(9(12)13)10(14)15-8(5)4-6/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXKJLLEPSNOPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)OC(=O)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials

  • 7-Fluoro-4-methylcoumarin is commonly used as the starting material due to its appropriate substitution pattern.
  • Alternatively, fluorinated salicylaldehydes or substituted phenols can serve as precursors for chromene ring construction, although specific procedures for the 7-fluoro isomer are less reported.

Synthetic Route

Step Description Reagents/Conditions
1. Oxidation The methyl group at the 4-position of 7-fluoro-4-methylcoumarin is oxidized to a carboxylic acid. Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions
2. Cyclization Formation of the chromene ring structure if starting from open-chain precursors or intermediates. Acid catalysts such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
3. Purification Isolation of pure product through recrystallization or chromatographic techniques. Solvent systems suitable for coumarin derivatives, e.g., ethanol or ethyl acetate

This approach is classical and well-established for coumarin derivatives, adapted here for the fluorinated substrate.

Alternative Synthetic Strategies

  • Recent advances in photocatalytic methods allow for functionalization of coumarin-3-carboxylic acids under mild conditions. Visible light-driven reductive azaarylation using photoredox catalysts (e.g., fac-Ir(ppy)₃) has been demonstrated for coumarin-3-carboxylic acid derivatives, though specific application to 7-fluoro derivatives requires further exploration.
  • Radical-based and decarboxylative coupling reactions represent emerging methodologies to modify coumarin cores, potentially applicable to fluorinated analogs.

Detailed Research Findings on Preparation

Oxidation Step

  • Oxidation of methyl substituents to carboxylic acids using KMnO₄ or CrO₃ is a robust method. KMnO₄ oxidation is typically performed in aqueous or acidic media at elevated temperatures, producing the carboxylic acid with good yields.
  • Chromium-based oxidants provide a more controlled oxidation but require careful handling due to toxicity.

Cyclization Conditions

  • Acid-catalyzed cyclization is crucial when starting from salicylaldehyde derivatives or open-chain intermediates. The use of strong acids like H₂SO₄ facilitates ring closure to form the chromene scaffold.
  • Reaction times and temperatures vary but typically involve reflux conditions for several hours.

Purification Techniques

  • Recrystallization from ethanol or ethyl acetate is effective in obtaining high-purity this compound.
  • Chromatographic purification (e.g., silica gel column chromatography) is used when impurities or side products are present.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents/Conditions Notes
Starting Material 7-Fluoro-4-methylcoumarin Commercially available or synthesized Fluorine at 7-position critical
Oxidation Methyl to carboxylic acid conversion KMnO₄ or CrO₃, acidic medium, heat High yield, classical approach
Cyclization Ring closure (if needed) H₂SO₄ or H₃PO₄, reflux Ensures chromene ring formation
Purification Recrystallization or chromatography Ethanol, ethyl acetate, silica gel Achieves high purity
Advanced Methods Photocatalytic functionalization fac-Ir(ppy)₃ catalyst, visible light, base Mild conditions, scope for derivatization

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group, resulting in the formation of 7-fluoro-2-hydroxy-2H-chromene-3-carboxylic acid.

    Substitution: The fluorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) are common oxidizing agents used in the reactions.

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions under appropriate conditions.

Major Products

    Oxidation: Formation of additional carboxylic acid or ketone groups.

    Reduction: Formation of 7-fluoro-2-hydroxy-2H-chromene-3-carboxylic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis Overview

StepReactantsConditionsProduct
12-Hydroxy-4-methoxy-benzaldehyde + Diethyl malonatePiperidine catalyst7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid

Antibacterial Activity

Research has demonstrated that this compound exhibits promising antibacterial properties. In studies involving both Gram-positive and Gram-negative bacteria, this compound showed significant inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antibacterial agents .

Anticancer Properties

In vitro studies have indicated that this compound may inhibit cell proliferation in various cancer cell lines. For instance, experiments conducted on breast cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability at specific concentrations, highlighting its potential as an anticancer therapeutic agent.

Anti-inflammatory Effects

In animal models of inflammation, administration of this compound led to reduced edema and lower levels of inflammatory markers. These findings support its role as a cyclooxygenase (COX) inhibitor, which could be beneficial in treating inflammatory conditions.

Fluorescent Probes

The compound has also been explored for its use as a fluorescent probe in biochemical assays. Its ability to bind selectively to specific biological targets allows it to serve as an effective tool for studying protein interactions and cellular processes. For example, derivatives of coumarin compounds have been utilized in competitive binding assays to quantify interactions with enzymes such as macrophage migration inhibitory factor (MIF) .

Case Studies on Fluorescent Applications

  • Macrophage Migration Inhibitory Factor Binding : A study developed a fluorescent indicator based on 7-hydroxycoumarin derivatives for assessing MIF binding affinity. This approach allowed for sensitive quantification of MIF interactions in cellular assays, demonstrating the utility of coumarin-based compounds in fluorescence-based applications .
  • Cell-Based Assays : Research has shown that derivatives of 7-fluoro-2-oxo-2H-chromene can interfere with MIF-induced cellular proliferation, providing insights into their potential therapeutic roles in cancer treatment .

Material Science Applications

In addition to biological applications, this compound is being investigated for its potential use in materials science. Its unique optical properties make it suitable for incorporation into polymer matrices for developing fluorescent materials and sensors.

Potential Material Properties

PropertyDescription
Fluorescence Exhibits strong fluorescence under UV light, useful for sensor applications
Stability Stable under various environmental conditions, making it suitable for long-term applications

Mechanism of Action

The mechanism of action of 7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting the activity of enzymes involved in various biological processes.

    Receptor Binding: Binding to specific receptors on cell surfaces, leading to modulation of cellular signaling pathways.

    DNA Intercalation: Intercalating into DNA strands, affecting DNA replication and transcription processes.

Comparison with Similar Compounds

Key Observations :

  • Electron Effects : Fluorine and chlorine substituents increase electrophilicity, while methoxy and hydroxy groups enhance nucleophilic character.
  • Solubility: Methoxy and amino derivatives exhibit better solubility in organic solvents compared to halogenated analogs .
  • Biological Activity : Ethyl esters of 7-fluoro and 7-hydroxy derivatives show antibacterial properties, suggesting substituent position influences bioactivity .

Physicochemical Properties

Compound Melting Point (°C) IR (C=O, cm⁻¹) Notable NMR Signals (δ, ppm)
This compound Not reported 1735, 1693 8.7 (s, H-4), 7.79 (dd, H-6)
7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid 235–236 (ester) 1730 (ester C=O) 9.34 (s, H-4 in naphthyl analog)
7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid Not reported 1735 (C=O) 6.85 (s, aromatic H)

Biological Activity

7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid is a synthetic compound belonging to the coumarin class, recognized for its diverse biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₅FO₄, with a molecular weight of approximately 208.14 g/mol. The structure features a 1-benzopyran moiety with a ketone group at the C2 position and a carboxylic acid group at the C3 position. The fluorine atom at the 7-position enhances its chemical properties and biological activities.

Target Interactions

The primary biological target for this compound is the monocarboxylate transporters MCT1 and MCT4 (SLC16A1 & SLC16A3). These transporters are crucial for lactate uptake in cancer cells, which is essential for their growth and metabolism. The compound acts as an inhibitor of these transporters, thereby impacting lactate-dependent cancer growth pathways both in vitro and in vivo.

Biochemical Pathways

The inhibition of MCT1 and MCT4 leads to:

  • Reduced lactate uptake , which is critical for cancer cell survival.
  • Alterations in cell signaling pathways , particularly affecting the MAPK/ERK pathway involved in cell proliferation and differentiation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . Studies have shown that it can impede the growth of various cancer cell lines by inhibiting lactate uptake. For instance, it has demonstrated effectiveness against human leukemia and breast cancer cell lines, with IC50 values indicating potent cytotoxicity.

Cell Line IC50 (µM) Effect
A549 (Lung cancer)5.13Induces apoptosis
MCF-7 (Breast cancer)0.48Cell cycle arrest at G1 phase
U937 (Leukemia)0.78Significant cytotoxicity

Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties . Preliminary studies suggest that it exhibits activity against various bacterial strains, although detailed quantitative data is still emerging.

Anti-inflammatory Effects

The compound also shows potential as an anti-inflammatory agent . It has been reported to inhibit cyclooxygenase enzymes, which play a pivotal role in the inflammatory response. This inhibition could lead to reduced production of pro-inflammatory mediators.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

  • Anticancer Efficacy : A study demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models, correlating with decreased lactate levels in tumor tissues.
  • Mechanistic Insights : Another investigation utilized molecular docking studies to elucidate how the compound binds to MCT transporters, providing insights into its inhibitory mechanisms.
  • Synergistic Effects : Research exploring combinations with existing chemotherapeutics showed enhanced efficacy when used alongside conventional drugs like doxorubicin, suggesting potential for combination therapies.

Q & A

Q. What are the optimal synthetic routes for 7-fluoro-2-oxo-2H-chromene-3-carboxylic acid, and how can purity be validated?

Methodological Answer: The compound is typically synthesized via Pechmann condensation or Knoevenagel reactions, using fluorinated precursors. For purity validation, employ 1H/13C NMR to confirm structural integrity (e.g., characteristic carbonyl peaks at ~170 ppm and fluorine coupling patterns in aromatic regions). Combine with HPLC-MS (≥95% purity threshold) and elemental analysis. For derivatives, esterification steps (e.g., ethyl ester synthesis) require monitoring via TLC and recrystallization in ethanol/water mixtures .

Q. How can spectroscopic techniques distinguish this compound from its derivatives?

Methodological Answer: Key distinctions arise in 1H NMR : the carboxylic acid proton (δ ~12–13 ppm, broad singlet) disappears upon esterification, replaced by ester methyl/methylene signals (δ 3.5–4.5 ppm). Fluorine’s deshielding effect shifts aromatic protons (e.g., H-6 in 7-fluoro derivatives to δ ~7.5–8.0 ppm). IR spectroscopy confirms carboxylic acid O–H stretches (~2500–3000 cm⁻¹) versus ester C=O (~1740 cm⁻¹) .

Q. What crystallographic methods are suitable for resolving the solid-state structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is optimal. Use SHELXL for refinement, leveraging high-resolution data (R factor < 0.05) to resolve fluorine’s electron density. Mercury software aids in visualizing hydrogen-bonding networks (e.g., carboxylic acid dimerization). For twinned crystals, employ the TwinRotMat option in SHELXL .

Advanced Research Questions

Q. How do intermolecular hydrogen bonds influence the crystal packing and stability of this compound?

Methodological Answer: Graph-set analysis (e.g., Etter’s formalism ) identifies recurring motifs like R₂²(8) dimers from carboxylic acid O–H···O interactions. Fluorine’s electronegativity enhances C–F···π interactions, altering packing angles. Compare Hirshfeld surfaces (CrystalExplorer) to quantify F···H contacts (<2.5 Å). SCXRD data should be cross-validated with DFT calculations (e.g., B3LYP/6-311++G**) for energy minimization .

Q. What experimental and computational approaches resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer: Discrepancies (e.g., unexpected tautomerism in solution vs. solid state) require variable-temperature NMR (VT-NMR) to probe dynamic equilibria. For crystal structures, validate against PXRD patterns simulated from SCXRD data (Mercury’s “Powder Diffraction” tool). MD simulations (AMBER/CHARMM) model solvation effects, reconciling solution-phase flexibility with rigid crystal environments .

Q. How can the antibacterial mechanism of this compound be systematically investigated?

Methodological Answer: Use MIC assays (e.g., broth microdilution) against Gram± strains, correlating activity with logP (HPLC-derived hydrophobicity). Molecular docking (AutoDock Vina) identifies target binding (e.g., DNA gyrase). Fluorescence quenching studies (with SYBR Green I) assess DNA intercalation. For resistance profiling, perform genomic sequencing of mutant strains post-exposure .

Q. What strategies improve the yield of this compound in solvent-free or green chemistry conditions?

Methodological Answer: Optimize microwave-assisted synthesis (100–120°C, 20–30 min) with acidic ionic liquids (e.g., [BMIM][HSO₄]) as dual catalyst-solvent. Monitor reaction progress via in situ FTIR (disappearance of aldehyde peaks at ~2700 cm⁻¹). Compare yields under ultrasound (40 kHz, 50°C) versus conventional heating, using DOE (Design-Expert) to model variable interactions .

Methodological Frameworks

Q. How should researchers design a systematic review on structure-activity relationships (SAR) of fluorinated coumarin derivatives?

Methodological Answer: Follow PRISMA guidelines for literature screening (PubMed/SciFinder keywords: “fluorocoumarin” AND “SAR”). Categorize by substitution patterns (e.g., 3-carboxylic acid vs. 3-amide) and bioactivity endpoints. Use cheminformatics tools (KNIME, RDKit) to generate molecular descriptors (logP, polar surface area) and cluster analogs. Meta-analysis requires fixed/random-effects models to address heterogeneity .

Q. What computational tools are recommended for predicting the photophysical properties of this compound?

Methodological Answer: TD-DFT (Gaussian 09, B3LYP/def2-TZVP) calculates UV-Vis spectra (λmax) and fluorescence quantum yields. Solvent effects are modeled via PCM. Compare with experimental data from fluorimetry (excitation/emission slits ≤5 nm). For ESIPT (excited-state intramolecular proton transfer) analysis, track O–H bond elongation in optimized excited-state geometries .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid
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7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid

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